molecular formula Na2S2O8<br>Na2O8S2 B104912 Sodium persulfate CAS No. 7775-27-1

Sodium persulfate

Cat. No. B104912
CAS RN: 7775-27-1
M. Wt: 238.11 g/mol
InChI Key: CHQMHPLRPQMAMX-UHFFFAOYSA-L
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Patent
US05395905

Procedure details

To a half liter, 4-neck flask equipped with a mechanical stirrer, reflux condenser, thermometer, and inlets for the gradual addition of monomer and initiator solution was added 31.9 grams of deionized water, 25.52 grams of maleic acid, 28.75 grams of 5-norbornene-2,3-dicarboxylic acid anhydride, 3.83 grams of a 0.15% aqueous ferrous sulfate heptahydrate solution, 0.83 grams of a 0.15% aqueous copper sulfate solution and 55.51 grams of 50% by weight aqueous sodium hydroxide. The contents of the flask were heated to 95° C. A monomer solution of 92.51 grams of acrylic acid and 63.8 grams of deionized water, and an initiator solution of 4.78 grams of sodium persulfate, 26.60 grams of 30% by weight aqueous hydrogen peroxide and 31.90 grains of deionized water were prepared. 9.57 grams of the glacial acrylic acid were added to the flask. After two minutes, 6.38 grams of the initiator solution were added to the flask. The contents of the flask were then heated to 100° C. The remainder of the monomer feed and initiator solution were then fed into the flask linearly and separately while stirring over two hours and thirty minutes. Once the additions were complete, 1.0 grams of sodium persulfate dissolved in 5.0 grams of deionized water was added. The system was kept at 100° C. for 30 minutes. The system was then cooled to 80° C. A solution of 5.0 grams of sodium metabisulfite dissolved in 20.0 grams of deionized water was added. The system was then cooled to 50° C. and the pH was adjusted from 3.9 to 7.9 with 100.0 grams of 50% by weight aqueous sodium hydroxide.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25.52 g
Type
reactant
Reaction Step Three
Quantity
28.75 g
Type
reactant
Reaction Step Three
[Compound]
Name
ferrous sulfate heptahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
31.9 g
Type
solvent
Reaction Step Three
Quantity
92.51 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
63.8 g
Type
solvent
Reaction Step Four
Quantity
9.57 g
Type
reactant
Reaction Step Five
[Compound]
Name
initiator
Quantity
6.38 g
Type
reactant
Reaction Step Six
Quantity
1 g
Type
reactant
Reaction Step Seven
Name
Quantity
5 g
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(O)(=O)/C=C\C(O)=O.C12CC(C=C1)C1C(OC(=O)C21)=O.[OH-].[Na+:22].C(O)(=O)C=C.[S:28]([O:32][O:33][S:34]([O-:37])(=[O:36])=[O:35])([O-:31])(=[O:30])=[O:29].[Na+].[Na+].S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>O.S([O-])([O-])(=O)=O.[Cu+2]>[S:28]([O:32][O:33][S:34]([O-:37])(=[O:36])=[O:35])([O-:31])(=[O:30])=[O:29].[Na+:22].[Na+:22].[OH:32][OH:33] |f:2.3,5.6.7,8.9.10,12.13,14.15.16|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
20 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
25.52 g
Type
reactant
Smiles
C(\C=C/C(=O)O)(=O)O
Name
Quantity
28.75 g
Type
reactant
Smiles
C12C3C(C(C=C1)C2)C(=O)OC3=O
Name
ferrous sulfate heptahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Name
Quantity
31.9 g
Type
solvent
Smiles
O
Step Four
Name
Quantity
92.51 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
63.8 g
Type
solvent
Smiles
O
Step Five
Name
Quantity
9.57 g
Type
reactant
Smiles
C(C=C)(=O)O
Step Six
Name
initiator
Quantity
6.38 g
Type
reactant
Smiles
Step Seven
Name
Quantity
1 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
5 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
separately while stirring over two hours and thirty minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a half liter, 4-neck flask equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
ADDITION
Type
ADDITION
Details
thermometer, and inlets for the gradual addition of monomer and initiator solution
TEMPERATURE
Type
TEMPERATURE
Details
The contents of the flask were then heated to 100° C
ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
The system was kept at 100° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The system was then cooled to 80° C
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The system was then cooled to 50° C.

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[Na+].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 4.78 g
Name
Type
product
Smiles
OO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.